molecular formula C20H17ClN4O4 B1437443 O-Demethyl Lenvatinib CAS No. 417717-04-5

O-Demethyl Lenvatinib

Cat. No.: B1437443
CAS No.: 417717-04-5
M. Wt: 412.8 g/mol
InChI Key: XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is the vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR/FLK-1) tyrosine kinase . This receptor plays a crucial role in angiogenesis, the process of new blood vessel formation from pre-existing vessels, which is essential for tumor growth and metastasis .

Mode of Action

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide acts as a receptor tyrosine kinase inhibitor . It blocks the activation of VEGFR2 by VEGF, resulting in the inhibition of the VEGF receptor signal transduction pathway . This leads to decreased vascular endothelial cell migration and proliferation, and induces vascular endothelial cell apoptosis .

Biochemical Pathways

The inhibition of VEGFR2 disrupts the VEGF signaling pathway, which is primarily involved in angiogenesis . By blocking this pathway, 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide prevents the formation of new blood vessels, thereby inhibiting tumor growth and progression .

Result of Action

The result of the action of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is the inhibition of angiogenesis, leading to a decrease in tumor growth and progression . By preventing the formation of new blood vessels, the compound starves the tumor of the nutrients and oxygen it needs to grow .

Biochemical Analysis

Biochemical Properties

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide plays a crucial role in biochemical reactions by inhibiting the activity of specific enzymes. It primarily interacts with VEGFR2 and VEGFR3, inhibiting their kinase activities. This inhibition leads to the disruption of the VEGF receptor signal transduction pathway, which is essential for vascular endothelial cell migration, proliferation, and survival . The compound’s interaction with these receptors results in decreased vascular endothelial cell migration and proliferation, ultimately leading to apoptosis.

Cellular Effects

The effects of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide on various cell types are profound. It influences cell function by inhibiting key signaling pathways, such as the VEGF pathway. This inhibition affects gene expression and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in endothelial cells . Additionally, the compound’s impact on cell signaling pathways can alter the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide exerts its effects through binding interactions with VEGFR2 and VEGFR3. By binding to these receptors, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the VEGF signaling pathway, leading to decreased endothelial cell migration, proliferation, and survival. The compound also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, potentially altering its efficacy and safety profile. Long-term studies in vitro and in vivo have demonstrated sustained inhibition of VEGFR signaling, leading to prolonged effects on endothelial cell function.

Dosage Effects in Animal Models

The effects of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits VEGFR signaling, reducing tumor growth and angiogenesis . Higher doses may lead to toxic or adverse effects, such as off-target interactions and systemic toxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather increases the risk of adverse effects.

Metabolic Pathways

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetic and pharmacodynamic profiles.

Transport and Distribution

The transport and distribution of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, it localizes to specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on VEGFR signaling. The compound’s distribution within tissues can influence its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide is essential for its activity and function. The compound contains targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the plasma membrane, where it interacts with VEGFRs, or to the nucleus, where it modulates gene expression. The compound’s subcellular localization can influence its efficacy and specificity in inhibiting VEGFR signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Demethyl Lenvatinib involves multiple steps. One common method includes the reaction of 3-chloro-4-aminophenol with cyclopropyl isocyanate to form the intermediate compound. This intermediate is then reacted with 7-hydroxy-6-quinolinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization and purification steps to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

O-Demethyl Lenvatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

O-Demethyl Lenvatinib has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of O-Demethyl Lenvatinib lies in its specific functional groups, which confer distinct biological activities. The presence of the hydroxy group at the 7th position enhances its ability to form hydrogen bonds, increasing its binding affinity to molecular targets .

Properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417717-04-5
Record name Lenvatinib metabolite M2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417717045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-HYDROXY-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269N24780P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl Lenvatinib
Reactant of Route 2
O-Demethyl Lenvatinib
Reactant of Route 3
O-Demethyl Lenvatinib
Reactant of Route 4
O-Demethyl Lenvatinib
Reactant of Route 5
Reactant of Route 5
O-Demethyl Lenvatinib
Reactant of Route 6
Reactant of Route 6
O-Demethyl Lenvatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.